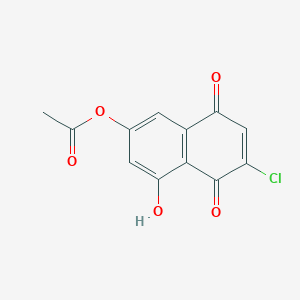
6-Chloro-4-hydroxy-5,8-dioxo-5,8-dihydronaphthalen-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4-hydroxy-5,8-dioxo-5,8-dihydronaphthalen-2-yl acetate is a chemical compound with a complex structure that includes a chlorinated naphthalene ring
Preparation Methods
The synthesis of 6-Chloro-4-hydroxy-5,8-dioxo-5,8-dihydronaphthalen-2-yl acetate typically involves multiple steps. One common method starts with the chlorination of a naphthalene derivative, followed by hydroxylation and acetylation reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Chemical Reactions Analysis
6-Chloro-4-hydroxy-5,8-dioxo-5,8-dihydronaphthalen-2-yl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles under suitable conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 6-Chloro-4-hydroxy-5,8-dioxo-5,8-dihydronaphthalen-2-yl acetate involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or activation. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 6-Chloro-4-hydroxy-5,8-dioxo-5,8-dihydronaphthalen-2-yl acetate include:
6-Chloro-4-hydroxy-2-methyl-2H-thiophene[2,3-e]-1,2-thiazine-3-carboxylate-1,1-dioxide: This compound shares a similar chlorinated structure but differs in its functional groups and overall reactivity.
Ethyl 4-[(11RS)-8-Chloro-11-hydroxy-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl]piperidine-1-carboxylate: Another structurally related compound with different applications and properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
6-Chloro-4-hydroxy-5,8-dioxo-5,8-dihydronaphthalen-2-yl acetate is a derivative of naphthoquinone, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on current research findings.
Chemical Structure and Properties
The compound's chemical formula is C12H7ClO5, and it features a naphthalene core with hydroxyl and carbonyl functional groups that contribute to its reactivity and biological activity. The presence of chlorine and acetyl groups enhances its pharmacological properties.
Antimicrobial Activity
Research has shown that naphthoquinone derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 3.2 - 3.9 μg/mL |
| Escherichia coli | Not specified |
| Klebsiella pneumoniae | Not specified |
The MIC values indicate that this compound demonstrates superior antibacterial activity compared to standard antibiotics like cefazolin (MIC = 4.2 μg/mL) and cefotaxime (MIC = 8.9 μg/mL) .
Anticancer Activity
Naphthoquinones are recognized for their potential as anticancer agents. Studies have highlighted the efficacy of this compound against various cancer cell lines:
| Cancer Cell Line | IC50 (μM) | Effectiveness |
|---|---|---|
| HeLa (cervical cancer) | Not specified | Inhibitory effects observed |
| A549 (lung cancer) | Not specified | Moderate cytotoxicity |
| MCF7 (breast cancer) | Not specified | Potential lead for further development |
The compound has shown promising results in inhibiting cell growth in vitro, suggesting its potential as a therapeutic agent in cancer treatment .
The biological activity of this compound is attributed to its ability to interact with cellular targets:
- Redox Activity : The quinone structure allows for redox cycling, generating reactive oxygen species (ROS) that can induce apoptosis in cancer cells.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and survival pathways, contributing to its anticancer effects.
- Antimicrobial Mechanism : Its interaction with bacterial proteins such as clumping factor A in Staphylococcus aureus suggests a targeted mechanism that disrupts bacterial adhesion and biofilm formation .
Case Studies
Several studies have investigated the biological effects of similar naphthoquinone derivatives:
- Anticancer Study : A derivative exhibited significant cytotoxicity against colon adenocarcinoma cells, with IC50 values indicating strong potential for development into an anticancer drug .
- Antimicrobial Study : Another study reported enhanced antimicrobial activity of halogenated naphthoquinones against resistant strains of bacteria, suggesting structural modifications can improve efficacy .
Properties
CAS No. |
113461-65-7 |
|---|---|
Molecular Formula |
C12H7ClO5 |
Molecular Weight |
266.63 g/mol |
IUPAC Name |
(6-chloro-4-hydroxy-5,8-dioxonaphthalen-2-yl) acetate |
InChI |
InChI=1S/C12H7ClO5/c1-5(14)18-6-2-7-9(15)4-8(13)12(17)11(7)10(16)3-6/h2-4,16H,1H3 |
InChI Key |
OZJXUDZYODYMFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C(=C1)O)C(=O)C(=CC2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















